molecular formula C17H30O2 B14370747 5,5-Dimethylbicyclo[2.2.1]heptan-2-yl 2-ethylhexanoate CAS No. 91573-11-4

5,5-Dimethylbicyclo[2.2.1]heptan-2-yl 2-ethylhexanoate

Cat. No.: B14370747
CAS No.: 91573-11-4
M. Wt: 266.4 g/mol
InChI Key: LOXBKJSQFJQANL-UHFFFAOYSA-N
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Description

5,5-Dimethylbicyclo[2.2.1]heptan-2-yl 2-ethylhexanoate is a chemical compound characterized by its unique bicyclic structure. This compound is known for its applications in various fields, including chemistry, biology, and industry. Its structure consists of a bicyclo[2.2.1]heptane ring system with two methyl groups at the 5-position and an ester functional group derived from 2-ethylhexanoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethylbicyclo[2.2.1]heptan-2-yl 2-ethylhexanoate typically involves the esterification of 5,5-Dimethylbicyclo[2.2.1]heptan-2-ol with 2-ethylhexanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethylbicyclo[2.2.1]heptan-2-yl 2-ethylhexanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: 5,5-Dimethylbicyclo[2.2.1]heptan-2-yl 2-ethylhexanoic acid.

    Reduction: 5,5-Dimethylbicyclo[2.2.1]heptan-2-yl 2-ethylhexanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

5,5-Dimethylbicyclo[2.2.1]heptan-2-yl 2-ethylhexanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 5,5-Dimethylbicyclo[2.2.1]heptan-2-yl 2-ethylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis to release the active alcohol and acid components, which may then interact with biological pathways. The bicyclic structure of the compound may also contribute to its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethylbicyclo[2.2.1]heptan-2-one: A related compound with a ketone functional group instead of an ester.

    5,5-Dimethylbicyclo[2.2.1]heptan-2-ol: The alcohol precursor used in the synthesis of the ester.

    2-Ethylhexanoic acid: The acid component used in the esterification reaction.

Uniqueness

5,5-Dimethylbicyclo[2.2.1]heptan-2-yl 2-ethylhexanoate is unique due to its specific ester functional group and bicyclic structure, which confer distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its importance as a valuable chemical compound.

Properties

CAS No.

91573-11-4

Molecular Formula

C17H30O2

Molecular Weight

266.4 g/mol

IUPAC Name

(5,5-dimethyl-2-bicyclo[2.2.1]heptanyl) 2-ethylhexanoate

InChI

InChI=1S/C17H30O2/c1-5-7-8-12(6-2)16(18)19-15-10-14-9-13(15)11-17(14,3)4/h12-15H,5-11H2,1-4H3

InChI Key

LOXBKJSQFJQANL-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)OC1CC2CC1CC2(C)C

Origin of Product

United States

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